7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H13ClFN . It is a member of the tetrahydroisoquinoline family, which is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline compounds has been explored in various studies. For instance, the Pictet–Spengler reaction, which involves the use of dimethoxymethane and a catalytic amount of BF3·OEt2, has been used to promote ring closure from N-Cbz aryl-substituted α-amino phosphonates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a tetrahydroisoquinoline core, which is a secondary amine with the chemical formula C9H11N . The presence of a fluorine atom and a methyl group further distinguishes this compound.Scientific Research Applications
Antibacterial and Pharmacological Properties
- Synthesis and Antibacterial Activities : A study by Chu et al. (1991) on temafloxacin hydrochloride, which shares a structural similarity with 7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, discussed its potent antibacterial properties and broad-spectrum antimicrobial applications. The enantiomers of this compound were synthesized and tested, exhibiting similar pharmacological profiles (Chu et al., 1991).
Antioxidative and Prooxidative Effects
- Antioxidative or Prooxidative Effects : Liu et al. (2002) investigated the relationship between the structure of 4-hydroxyquinoline derivatives, such as 7-Fluoro-4-hydroxyquinoline, and their effects on free-radical-initiated peroxidation. This study has implications for understanding the antioxidative and prooxidative roles of these compounds in biological systems (Liu et al., 2002).
Antimalarial Activity
- Synthesis and Antimalarial Activity : Research by O’Neill et al. (1997) on tebuquine analogues, which are structurally related to 7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline, examined their efficacy against strains of Plasmodium falciparum. The study highlights the potential of these compounds in antimalarial drug development (O’Neill et al., 1997).
Neurochemical Modulation
- Effects on Glutamatergic/GABAergic Systems : Pesarico et al. (2017) explored the antidepressant-like actions of 7-Fluoro-1,3-diphenylisoquinoline-1-amine in animal models. This research is significant for understanding the neurochemical modulation, particularly in the context of stress and self-care behaviors (Pesarico et al., 2017).
Drug Design and Molecular Modeling
- Novel Antibacterial Agents : A study by Kuramoto et al. (2003) on fluoroquinolones, which are closely related to 7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline, focused on designing novel antibacterial agents. It provides insights into the structure-activity relationship of these compounds (Kuramoto et al., 2003).
Mechanism of Action
Target of Action
It is known that tetrahydroisoquinolines (thiqs) are important structural motifs of various natural products and therapeutic lead compounds
Mode of Action
Thiqs are known to interact with their targets through various mechanisms, often involving the formation of complexes with proteins or enzymes . The specific interactions of this compound with its targets would require further investigation.
Biochemical Pathways
Thiqs are known to be involved in a wide range of biological activities and could potentially affect multiple biochemical pathways
Result of Action
Thiqs are known to have a broad range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level
Properties
IUPAC Name |
7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-7-10-6-9(11)3-2-8(10)4-5-12-7;/h2-3,6-7,12H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLPHVVQYMPIHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=CC(=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311317-68-6 | |
Record name | Isoquinoline, 7-fluoro-1,2,3,4-tetrahydro-1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311317-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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